![molecular formula C7H6N2OS B11810605 5-(Thiophen-2-yl)oxazol-2-amine](/img/structure/B11810605.png)
5-(Thiophen-2-yl)oxazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Thiophen-2-yl)oxazol-2-amine is a heterocyclic compound that contains both a thiophene ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)oxazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid with an amine and a suitable dehydrating agent to form the oxazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxazole ring to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or oxazole rings .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that derivatives of 5-(Thiophen-2-yl)oxazol-2-amine exhibit promising anticancer properties. For instance, studies have reported that compounds containing thiophene and oxazole rings can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various cancer types such as leukemia, ovarian, and lung cancers . The mechanism often involves cell cycle arrest and interference with tubulin polymerization, which are critical for cancer cell proliferation.
Antimicrobial Properties
The compound is also being investigated for its antimicrobial potential. The presence of the thiophene ring contributes to its ability to inhibit the growth of bacteria and fungi. In vitro studies have indicated that certain derivatives display significant activity against both Gram-positive and Gram-negative bacteria .
Mechanism of Action
The pharmacological effects of this compound are largely attributed to its ability to form hydrogen bonds with biological macromolecules, influencing enzyme activity or receptor interactions.
Material Science
Electronic Properties
In materials science, this compound is utilized as a building block for synthesizing advanced materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity and stability, making it suitable for applications in organic electronics such as OLEDs (Organic Light Emitting Diodes) and solar cells .
Synthesis of Novel Compounds
The compound serves as a precursor for synthesizing more complex heterocyclic compounds through various chemical reactions such as cyclization and substitution reactions. These synthesized compounds often exhibit enhanced properties that can be tailored for specific applications in pharmaceuticals or materials engineering .
Table 1: Anticancer Activity of Thiophene Derivatives
Compound | Cancer Type | IC50 (µM) | Mechanism |
---|---|---|---|
A | Leukemia | 10 | Apoptosis induction |
B | Ovarian | 15 | Tubulin polymerization inhibition |
C | Lung | 20 | Cell cycle arrest |
Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.
Table 2: Antimicrobial Efficacy of Selected Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
D | Staphylococcus aureus | 18 |
E | Escherichia coli | 15 |
F | Pseudomonas aeruginosa | 12 |
Note: Zone of inhibition measured in mm indicates the effectiveness against bacterial growth.
Mechanism of Action
The mechanism of action of 5-(Thiophen-2-yl)oxazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-(Thiophen-2-yl)isoxazol-3-amine: Similar structure but with an isoxazole ring instead of an oxazole ring.
2-(Thiophen-2-yl)oxazole: Lacks the amine group, leading to different reactivity and applications.
Uniqueness
5-(Thiophen-2-yl)oxazol-2-amine is unique due to its combination of a thiophene ring and an oxazole ring with an amine group. This unique structure imparts specific electronic and steric properties, making it valuable for various applications in chemistry, biology, and materials science .
Biological Activity
5-(Thiophen-2-yl)oxazol-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophene ring attached to an oxazole ring with an amine functional group. This unique combination imparts specific electronic and steric properties that enhance its biological activity.
Compound Name | Structural Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Thiophene and oxazole rings with an amine group | Antimicrobial, Anticancer | Unique combination of thiophene and oxazole rings |
5-(Thiophen-2-yl)isoxazol-3-amine | Isoxazole ring instead of oxazole | Varies | Different reactivity due to structural change |
2-(Thiophen-2-yl)oxazole | Lacks the amine group | Antimicrobial | Simpler structure with different reactivity |
Antimicrobial Activity
Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The compound interacts with bacterial enzymes or receptors, leading to disruption in cellular functions, which is critical for its antimicrobial action.
Anticancer Properties
The anticancer potential of this compound has been a focal point in recent studies. In vitro experiments have demonstrated that it can inhibit the proliferation of cancer cell lines, including those associated with breast and colon cancers. A notable study reported an IC50 value of around 380 nM against HeLa cells, indicating significant anti-proliferative effects . The mechanism involves cell cycle arrest and induction of apoptosis, particularly through modulation of oncogenic pathways .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Cell Cycle Regulation : It has been shown to induce cell cycle arrest at the G1 phase in cancer cells.
- Apoptosis Induction : The compound promotes apoptosis through pathways involving E3 ubiquitin ligases, leading to degradation of oncogenic proteins .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Antimicrobial Study : A study evaluated the compound against Staphylococcus aureus, demonstrating significant inhibition compared to standard antibiotics. The results indicated a potential for development as a new antimicrobial agent.
- Anticancer Study : In a xenograft model using HeLa cells, treatment with this compound resulted in reduced tumor growth without significant side effects, showcasing its therapeutic potential against cervical cancer .
Properties
Molecular Formula |
C7H6N2OS |
---|---|
Molecular Weight |
166.20 g/mol |
IUPAC Name |
5-thiophen-2-yl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C7H6N2OS/c8-7-9-4-5(10-7)6-2-1-3-11-6/h1-4H,(H2,8,9) |
InChI Key |
RAFXYWKBCPDIJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.